molecular formula C12H8ClFN2O2 B8274009 5-Chloro-1-(4-fluorophenacyl)pyrimidin-2-one

5-Chloro-1-(4-fluorophenacyl)pyrimidin-2-one

Cat. No. B8274009
M. Wt: 266.65 g/mol
InChI Key: XTYALVROLLFIAA-UHFFFAOYSA-N
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Patent
US04636509

Procedure details

A solution of 5-chloropyrimidin-2-one (1.309 g) and 2-chloro-4'-fluoroacetophenone (1.726 g) in triethylamine (2 ml) and ethanol (50 ml) was stirred and heated at reflux for 11/2 hours. After evaporation of solvents, the residue was triturated with water (100 ml). The resulting collected solid was crystallised from ethanol then acetone, but still required purification, by preparative thin-layer chromatography on silica developed in chloroform-ethanol (25:1 v/v), before crystallisation from propan-2-ol to give the title pyrimidinone (204 mg,); 196°-202°; λmaxEtOH 245 nm (ε 17780), 333 nm (ε 2090), λinf 236 nm (ε 15230), 280 nm (ε 980).
Quantity
1.309 g
Type
reactant
Reaction Step One
Quantity
1.726 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Cl[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1)=[O:12]>C(N(CC)CC)C.C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
1.309 g
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
1.726 g
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 11/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation of solvents
CUSTOM
Type
CUSTOM
Details
the residue was triturated with water (100 ml)
CUSTOM
Type
CUSTOM
Details
The resulting collected solid
CUSTOM
Type
CUSTOM
Details
was crystallised from ethanol
CUSTOM
Type
CUSTOM
Details
acetone, but still required purification
CUSTOM
Type
CUSTOM
Details
by preparative thin-layer chromatography on silica developed in chloroform-ethanol (25:1 v/v), before crystallisation from propan-2-ol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 204 mg
YIELD: CALCULATEDPERCENTYIELD 7.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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